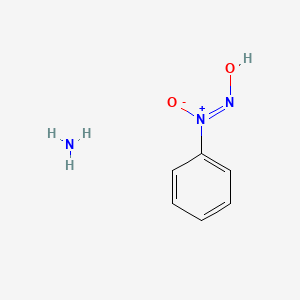
Kupferron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kupferron, also known as ammonium N-nitrosophenylhydroxylamine, is a chemical compound with the formula ( \text{NH}_4[\text{C}_6\text{H}_5\text{N(O)NO}] ). It is a white or light yellow crystalline solid that is soluble in water and alcohol. This compound is primarily used as a reagent for the complexation of metal ions, making it valuable in qualitative inorganic analysis .
Métodos De Preparación
Kupferron is synthesized from phenylhydroxylamine and an NO+ source. The reaction involves the following steps :
Phenylhydroxylamine Preparation: Nitrobenzene is reduced with zinc powder in an aqueous solution of ammonium chloride to produce phenylhydroxylamine.
This compound Formation: Phenylhydroxylamine is then dissolved in ether, and an excess of ammonia is added, followed by the addition of n-butyl nitrite. .
Análisis De Reacciones Químicas
Kupferron undergoes several types of chemical reactions, including:
Complexation: this compound forms stable five-membered ring chelates with metal ions through its two oxygen atoms. .
Oxidation and Reduction: This compound can be thermally decomposed to produce nitrobenzene.
Substitution: It can react with various metal ions to form corresponding metal complexes, which are often used in analytical chemistry.
Common reagents and conditions used in these reactions include aqueous solutions, ether, and controlled temperatures. Major products formed from these reactions are metal chelates, which are used for quantitative and qualitative analysis .
Aplicaciones Científicas De Investigación
Kupferron has a wide range of applications in scientific research, including:
Chemistry: Used as a precipitating agent and solvent extraction agent for metals like copper, iron, tin, titanium, vanadium, and chromium. It is also used for the determination of rare earth elements.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential radiomimetic effects, which are influenced by pH and temperature.
Industry: Utilized in the synthesis of zinc oxide and manganese-doped zinc oxide nanoparticles.
Mecanismo De Acción
Kupferron exerts its effects primarily through the formation of stable chelate complexes with metal ions. The anion binds to metal cations via its two oxygen atoms, forming five-membered rings. This chelation process is crucial for its role in analytical chemistry and metal ion separation .
Comparación Con Compuestos Similares
Kupferron is unique due to its ability to form stable chelates with a wide range of metal ions. Similar compounds include:
Acetylacetonate: Forms similar chelate complexes but with different metal ions.
Phenylhydroxylamine: A precursor to this compound, also used in metal ion complexation.
Nitroso compounds: Share similar chemical properties but differ in their specific applications and stability
This compound’s versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
azane;(Z)-hydroxyimino-oxido-phenylazanium |
InChI |
InChI=1S/C6H6N2O2.H3N/c9-7-8(10)6-4-2-1-3-5-6;/h1-5,9H;1H3/b8-7-; |
Clave InChI |
GXCSNALCLRPEAS-CFYXSCKTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/[N+](=N/O)/[O-].N |
SMILES canónico |
C1=CC=C(C=C1)[N+](=NO)[O-].N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


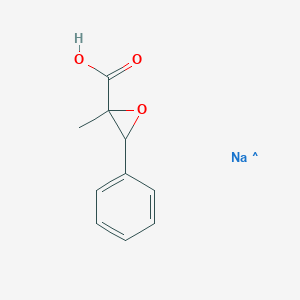
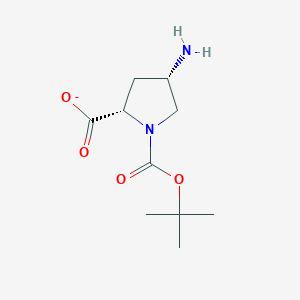

![N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxo-4a,5,8,8a-tetrahydropyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane](/img/structure/B12356637.png)
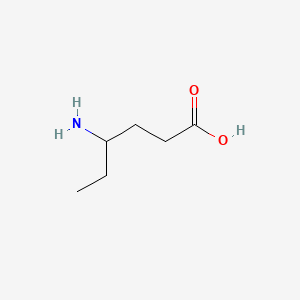
![(E)-N-[(3S,4S,6S)-2-[(2R,4R,5S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide](/img/structure/B12356658.png)
![4-[2-(2-Amino-4-oxo-1,2,3,4a,5,6,7,7a-octahydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid](/img/structure/B12356660.png)
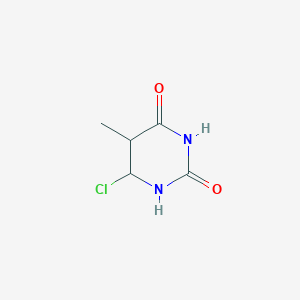

![2-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12356677.png)
![6-methylimino-5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B12356686.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride](/img/structure/B12356687.png)


